7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold known for its diverse pharmacological activities, including antibacterial, anticancer, and kinase-modulating properties . The molecule features a 2-fluorophenyl group at position 7 and a 2-methoxyphenyl carboxamide moiety at position 4.
Properties
IUPAC Name |
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-12-17(19(27)25-15-9-5-6-10-16(15)28-2)18(13-7-3-4-8-14(13)21)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQNNXSZVOJHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in the synthesis include fluorobenzene, methoxybenzene, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations, synthetic yields, and properties of similar compounds:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound increases polarity and metabolic stability compared to non-halogenated analogs like the 2-methoxyphenyl derivative () .
- Thioether vs. Carboxamide Linkers: Thioether-containing analogs () exhibit higher melting points (>200°C) due to stronger intermolecular interactions compared to carboxamide-based structures .
- Aromatic Diversity: The 3,4,5-trimethoxyphenyl group () enhances planarity and π-π stacking, whereas the 2-thienyl group () introduces heteroaromaticity for improved target binding .
Biological Activity
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H17FN6O2
- Molecular Weight : 380.4 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways. The structural features of the compound allow for effective binding to these targets, which is crucial for its anticancer properties.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines (e.g., A549) |
| Enzyme Inhibition | Targets specific kinases and disrupts signaling pathways |
| Anti-inflammatory | Potential to reduce inflammatory responses through modulation of cytokines |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in lung cancer cells (A549) through mechanisms involving caspase activation and disruption of cellular signaling pathways.
Case Study: A549 Cell Line
In vitro studies revealed that exposure to increasing concentrations of the compound resulted in:
- IC50 Value : Approximately 9 μM
- Induction of cell cycle arrest and senescence
- Inhibition of anchorage-independent growth
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound's structural characteristics enable it to inhibit key enzymes involved in tumor progression. For example, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Polo-like kinase 1 | Competitive inhibition | 4.38 |
| Other kinases | Varies by specific targets | Varies |
Pharmacological Applications
Beyond its anticancer properties, the compound is being explored for other therapeutic applications:
- Anti-inflammatory Effects : Preliminary data suggest potential use in treating inflammatory diseases by modulating immune responses.
- Neuroprotective Properties : Ongoing research is investigating its effects on neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
